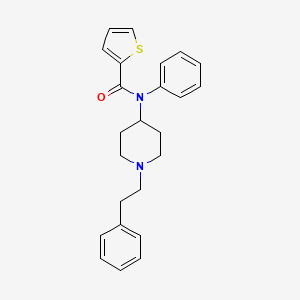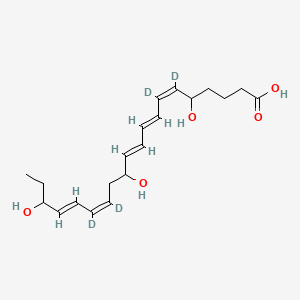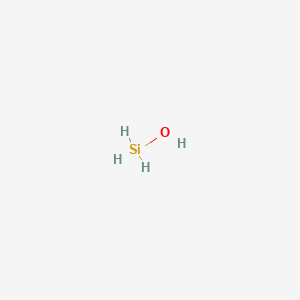
Silanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silanol is a functional group in silicon chemistry characterized by the connectivity Si–O–H. It is analogous to the hydroxy functional group (C–O–H) found in alcohols. Silanols are often intermediates in organosilicon chemistry and silicate mineralogy. They play a crucial role in various chemical processes and industrial applications .
Synthetic Routes and Reaction Conditions:
From Alkoxysilanes: Silanols can be synthesized by hydrolyzing alkoxysilanes.
From Silyl Halides: The most common method involves the hydrolysis of chlorosilanes.
By Oxidation of Silyl Hydrides: Hydrosilanes can be oxidized using various oxidants such as air, peracids, dioxiranes, and potassium permanganate.
Industrial Production Methods:
Hydrolysis of Dichlorosilanes: This method involves the hydrolysis or methanolysis of dichlorosilanes, leading to a mixture of linear and cyclic oligomeric siloxanes.
High-Temperature Vulcanization: This method uses radical-initiated crosslinking, typically with peroxides, to produce this compound-functionalized polymers.
Types of Reactions:
Oxidation: Silanols can be formed by the oxidation of silyl hydrides.
Hydrolysis: The hydrolysis of silyl halides and alkoxysilanes is a common method to produce silanols.
Condensation: Silanols condense to form disiloxanes, a process that is fundamental in the sol-gel process.
Common Reagents and Conditions:
Hydrolysis Reagents: Water is commonly used for the hydrolysis of silyl halides and alkoxysilanes.
Oxidizing Agents: Air, peracids, dioxiranes, and potassium permanganate are used for the oxidation of silyl hydrides.
Major Products:
Disiloxanes: Formed by the condensation of silanols.
Hydrochloric Acid: A byproduct of the hydrolysis of chlorosilanes.
科学的研究の応用
Silanols have a wide range of applications in various fields:
作用機序
Silanols exert their effects primarily through their ability to form hydrogen bonds and undergo condensation reactions. The Si–O–H bond in silanols is more acidic than the corresponding C–O–H bond in alcohols, allowing silanols to participate in various chemical reactions . The molecular targets and pathways involved include the formation of siloxane linkages (Si–O–Si), which are essential in the production of silicone-based materials .
類似化合物との比較
Siloxanes: Compounds containing Si–O–Si linkages, formed by the condensation of silanols.
Silyl Ethers: Compounds with the connectivity Si–O–R, where R is an organic group.
Silanediols and Silanetriols: Compounds with two or three hydroxyl groups bonded to silicon, respectively.
Uniqueness of Silanol: Silanols are unique due to their ability to form strong hydrogen bonds and their higher acidity compared to alcohols. This makes them highly reactive and versatile intermediates in various chemical processes .
特性
CAS番号 |
854228-08-3 |
|---|---|
分子式 |
H4OSi |
分子量 |
48.116 g/mol |
IUPAC名 |
hydroxysilane |
InChI |
InChI=1S/H4OSi/c1-2/h1H,2H3 |
InChIキー |
SCPYDCQAZCOKTP-UHFFFAOYSA-N |
正規SMILES |
O[SiH3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] icosa-5,8,11,14-tetraenoate](/img/structure/B10779013.png)
![(S)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10779014.png)
![7,19-dihydroxy-5-(2-hydroxypropyl)-21-[(2R)-2-hydroxypropyl]-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione](/img/structure/B10779022.png)
![4-[(1S)-1-[[5-chloro-2-(3-fluorophenoxy)pyridine-3-carbonyl]amino]ethyl]benzoic Acid](/img/structure/B10779028.png)
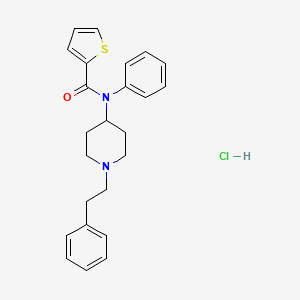
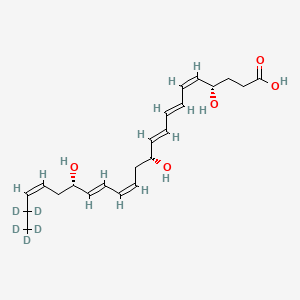
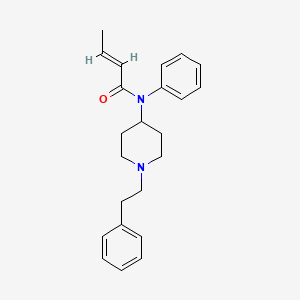
![(7S,9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10779047.png)

![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B10779058.png)
![(R)-[(2S,4R,5S)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10779067.png)

